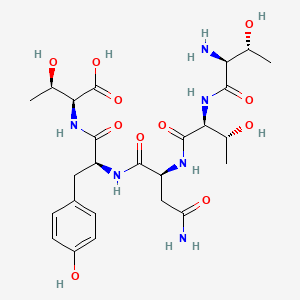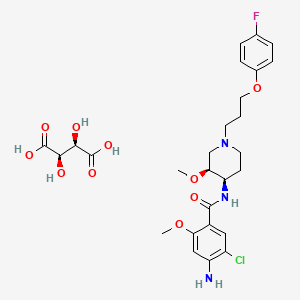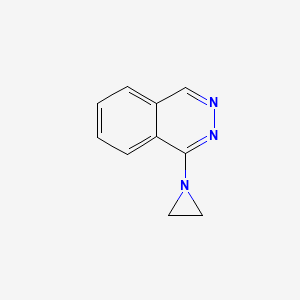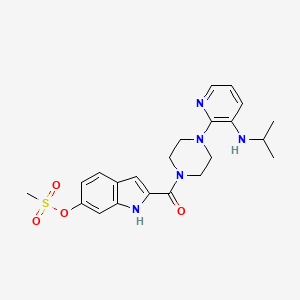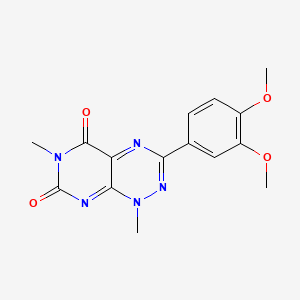
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-: is a complex organic compound that belongs to the class of pyrimido-triazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as dimethoxyphenyl and methyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.
科学的研究の応用
Chemistry
In chemistry, pyrimido-triazine derivatives are studied for their unique structural properties and reactivity. They may serve as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. They are often investigated for their potential as therapeutic agents.
Medicine
In medicine, pyrimido-triazine derivatives may be explored for their potential use in drug development. Their ability to interact with specific biological targets makes them candidates for the treatment of various diseases.
Industry
In industry, these compounds may find applications in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用機序
The mechanism of action of pyrimido-triazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact mechanism will depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Similar compounds may include other pyrimido-triazine derivatives with different substituents. Examples include:
- Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-phenyl-1,6-dimethyl-
- Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-methoxyphenyl)-1,6-dimethyl-
Uniqueness
The uniqueness of the compound lies in its specific substituents, such as the 3,4-dimethoxyphenyl and 1,6-dimethyl groups
特性
CAS番号 |
32502-16-2 |
|---|---|
分子式 |
C15H15N5O4 |
分子量 |
329.31 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C15H15N5O4/c1-19-14(21)11-13(17-15(19)22)20(2)18-12(16-11)8-5-6-9(23-3)10(7-8)24-4/h5-7H,1-4H3 |
InChIキー |
MWQDYWIWJRWUBC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=C(C=C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


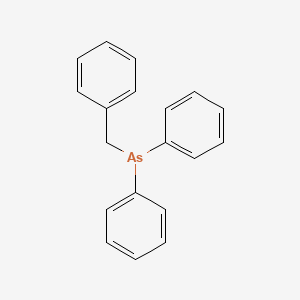
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
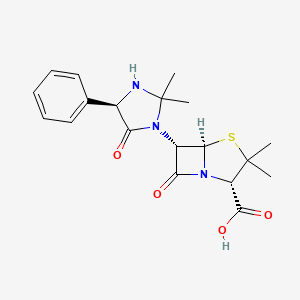


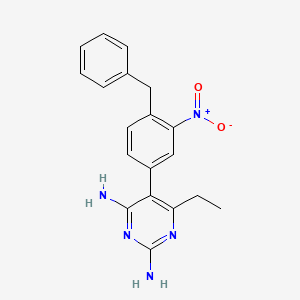
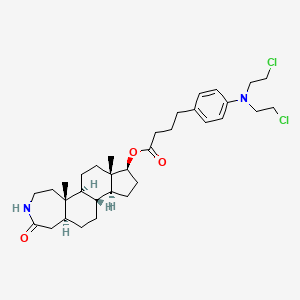
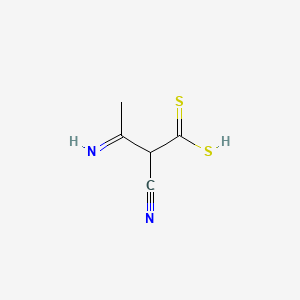
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
